1-[2-methyl-3-phenyl-5-(propan-2-yl)pyrazolo[1,5-a]pyrimidin-7-yl]piperidine
CAS No.:
Cat. No.: VC9999867
Molecular Formula: C21H26N4
Molecular Weight: 334.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C21H26N4 |
|---|---|
| Molecular Weight | 334.5 g/mol |
| IUPAC Name | 2-methyl-3-phenyl-7-piperidin-1-yl-5-propan-2-ylpyrazolo[1,5-a]pyrimidine |
| Standard InChI | InChI=1S/C21H26N4/c1-15(2)18-14-19(24-12-8-5-9-13-24)25-21(22-18)20(16(3)23-25)17-10-6-4-7-11-17/h4,6-7,10-11,14-15H,5,8-9,12-13H2,1-3H3 |
| Standard InChI Key | DANKBHNJXNIMBV-UHFFFAOYSA-N |
| SMILES | CC1=NN2C(=CC(=NC2=C1C3=CC=CC=C3)C(C)C)N4CCCCC4 |
| Canonical SMILES | CC1=NN2C(=CC(=NC2=C1C3=CC=CC=C3)C(C)C)N4CCCCC4 |
Introduction
The compound 1-[2-methyl-3-phenyl-5-(propan-2-yl)pyrazolo[1,5-a]pyrimidin-7-yl]piperidine belongs to the class of pyrazolo[1,5-a]pyrimidine derivatives. These compounds have gained attention due to their diverse biological activities and potential pharmaceutical applications. Pyrazolo[1,5-a]pyrimidines are heterocyclic structures that serve as scaffolds for developing inhibitors of enzymes or proteins involved in critical biological processes.
Structural Features
The compound features:
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A pyrazolo[1,5-a]pyrimidine core, a fused bicyclic system combining pyrazole and pyrimidine rings.
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Substituents including:
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A methyl group at position 2.
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A phenyl group at position 3.
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An isopropyl group at position 5.
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A piperidine ring attached at position 7.
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This specific substitution pattern influences the compound's physicochemical properties, biological activity, and interaction with biological targets.
Synthesis Pathways
The synthesis of pyrazolo[1,5-a]pyrimidines typically involves:
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Condensation reactions between pyrazole derivatives and β-dicarbonyl compounds.
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Functionalization at specific positions using reagents like alkyl halides or aryl halides.
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Incorporation of piperidine via nucleophilic substitution or reductive amination.
For this compound, the piperidine moiety likely enhances solubility and bioavailability, while the isopropyl and phenyl groups contribute to hydrophobic interactions in biological systems.
Biological Activities
Pyrazolo[1,5-a]pyrimidines have been widely studied for their pharmacological properties. The specific compound under discussion may exhibit the following activities based on its structure:
4.1 Antiviral Potential
Pyrazolo[1,5-a]pyrimidines have been shown to disrupt protein-protein interactions in viral RNA polymerases, such as those in influenza viruses. For example, similar compounds inhibit the PA-PB1 interface of influenza A virus polymerase, reducing viral replication .
4.2 Antimycobacterial Activity
Derivatives with phenyl and alkyl substitutions have demonstrated inhibitory effects on Mycobacterium tuberculosis ATP synthase. This suggests potential utility in tuberculosis treatment .
4.3 Kinase Inhibition
Some pyrazolo[1,5-a]pyrimidines act as kinase inhibitors, targeting enzymes like adaptor-associated kinase 1 (AAK1) and serum/glucocorticoid-regulated kinase (SGK). These activities make them candidates for treating inflammatory diseases or cancer .
Research Findings
Studies on related pyrazolo[1,5-a]pyrimidine derivatives reveal:
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Binding Affinity: High affinity for active sites of enzymes due to hydrophobic and hydrogen bonding interactions.
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Cytotoxicity: Low toxicity in cell-based assays when appropriately substituted.
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Pharmacokinetics: Good metabolic stability in liver microsomes .
Applications
Potential applications include:
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Antiviral Drugs: Targeting RNA-dependent RNA polymerases in viruses.
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Antitubercular Agents: Inhibiting ATP synthase in M.tb.
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Anti-inflammatory Drugs: Modulating kinase activity involved in inflammatory pathways.
Future Directions
Further exploration of this compound could involve:
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Structural optimization to enhance target specificity.
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In vivo studies to assess efficacy and safety profiles.
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Formulation development for improved delivery.
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